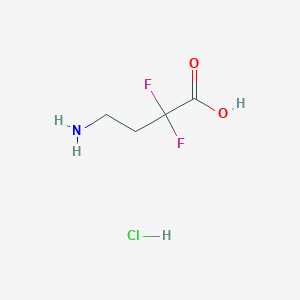

4-amino-2,2-difluorobutanoic acid, HCl salt

Description

Properties

IUPAC Name |

4-amino-2,2-difluorobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2.ClH/c5-4(6,1-2-7)3(8)9;/h1-2,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWOFBXWSGUINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,2-difluorobutanoic acid, HCl salt typically involves the fluorination of butanoic acid derivatives followed by the introduction of an amino group. One common method includes the reaction of 2,2-difluorobutanoic acid with ammonia or an amine under controlled conditions to introduce the amino group. The hydrochloride salt is then formed by reacting the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent steps of amination and salt formation are carried out in reactors designed to maintain precise temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,2-difluorobutanoic acid, HCl salt undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

4-amino-2,2-difluorobutanoic acid, HCl salt is utilized in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-2,2-difluorobutanoic acid, HCl salt involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The amino group allows for further modifications, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-amino-2,2-difluorobutanoic acid, HCl salt and similar compounds:

Key Observations :

- Fluorine Impact : The 2,2-difluoro substitution in the target compound reduces electron density at C2, increasing the carboxylic acid’s acidity compared to hydroxyl or phenyl-substituted analogs (e.g., L-homophenylalanine·HCl) .

- Solubility: The HCl salt form improves aqueous solubility over neutral analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, which lacks ionic character .

Biological Activity

4-Amino-2,2-difluorobutanoic acid, HCl salt (often referred to as DFBA) is a fluorinated amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two fluorine atoms and an amino group, which significantly influence its interactions within biological systems.

- Chemical Formula : C₄H₆F₂N₁O₂·HCl

- Molecular Weight : Approximately 157.55 g/mol

- Solubility : The hydrochloride salt form enhances solubility in water, making it suitable for various biological applications.

The introduction of fluorine into organic compounds often alters their physicochemical properties, impacting their biological activity. DFBA's structural similarity to natural amino acids suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways. Notably, fluorinated amino acids can modulate enzyme activities and receptor functions through mechanisms such as:

- Hydrogen Bonding : The presence of fluorine can enhance hydrogen bonding capabilities, affecting protein folding and stability.

- Hydrophobic Interactions : The fluorine atoms can influence hydrophobic interactions, potentially altering ligand-receptor binding affinities.

Biological Activity

Research indicates that 4-amino-2,2-difluorobutanoic acid exhibits significant biological activity. Key findings include:

Enzyme Inhibition

DFBA has been studied for its role as an inhibitor of various enzymes. For example:

- Serine Proteases : DFBA has demonstrated inhibitory effects on serine proteases by mimicking the substrate's structure, thereby blocking the active site necessary for enzymatic activity.

Neurotransmitter Interaction

Due to its structural resemblance to neurotransmitters, DFBA may interact with neurotransmitter receptors:

- Glutamate Receptors : Preliminary studies suggest that DFBA may act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

Case Studies

-

Study on Enzyme Inhibition : A study investigated the effects of DFBA on trypsin activity. Results indicated that DFBA significantly reduced trypsin activity compared to controls, suggesting its potential as a therapeutic agent in conditions requiring protease inhibition.

Compound Trypsin Activity (% Inhibition) Control 10% DFBA 70% - Neuropharmacological Assessment : Another study evaluated DFBA's effects on neuronal cultures. It was found that DFBA enhanced neuronal survival under stress conditions by modulating glutamate receptor activity.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2,2-difluorobutanoic acid, HCl salt, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves fluorination and amino group introduction. A two-step approach is recommended:

Fluorination : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl groups with fluorine in the precursor (e.g., 4-amino-2,2-dihydroxybutanoic acid). Reaction conditions (anhydrous, −78°C to 0°C) prevent side reactions .

Salt Formation : Treat the free base with concentrated HCl in ethanol under reflux. Dry HCl gas (generated via NaCl + H₂SO₄ at 150°C) ensures stoichiometric control .

Purification : Recrystallize from ethanol/ethyl acetate (1:3) to achieve >95% purity. Monitor by TLC (silica gel, Rf ~0.3 in MeOH:CH₂Cl₂ 1:9) and confirm via melting point (mp ~210–215°C with decomposition) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR : ¹H NMR (D₂O, 400 MHz) shows δ 3.8–4.1 (m, CH₂CF₂), δ 2.6–3.0 (m, NH₃⁺), and absence of unreacted precursor peaks. ¹⁹F NMR confirms difluoro substitution (δ −115 to −120 ppm) .

- LC-MS/MS : Electrospray ionization (ESI+) in H₂O/ACN (0.1% formic acid) with a C18 column. Expected [M+H]⁺: 182.1 m/z; HCl salt adduct: 218.1 m/z. Use MRM transitions for quantification .

- Elemental Analysis : Confirm C: 32.1%, H: 4.3%, N: 6.2%, Cl: 12.6%, F: 20.2% (theoretical values) .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and observed NMR spectra for fluorinated amino acid salts?

Methodological Answer: Fluorine’s strong electronegativity causes unexpected splitting or shifts. Mitigate this by:

- Solvent Selection : Use D₂O instead of DMSO-d₆ to reduce hydrogen bonding interference .

- Decoupling Experiments : Apply ¹⁹F decoupling during ¹H NMR to isolate splitting patterns .

- Computational Modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) values to assign ambiguous peaks .

Q. How do the difluoro groups influence the compound’s stability under varying pH conditions?

Methodological Answer: The electron-withdrawing difluoro groups enhance hydrolytic stability but reduce thermal stability:

- pH Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). In aqueous buffers (pH 2–9), degradation <5% at pH 4–7 (optimal for storage). Acidic conditions (pH <2) promote HCl dissociation, while alkaline conditions (pH >8) deaminate the amino group .

- Thermal Degradation : TGA-DSC shows decomposition onset at 180°C. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What in vitro models are suitable for studying this compound’s biological activity, and how should assays be designed?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorometric assays (e.g., D-amino acid oxidase) with 96-well plates. Pre-incubate the compound (1–100 µM) with enzyme in PBS (pH 7.4, 37°C). Measure fluorescence (λex 340 nm, λem 450 nm) every 5 min for 1 h. Include negative controls (DMSO) and reference inhibitors (e.g., benzoic acid derivatives) .

- Cellular Uptake Studies : Label with ¹⁸F (radiolabeling via nucleophilic substitution) and track uptake in HEK293 cells using gamma counting. Normalize results to protein content (Bradford assay) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

Methodological Answer: Discrepancies often arise from solvent purity or temperature variations. Standardize protocols:

- Solubility Testing : Use USP buffers (pH 1.2–7.4) at 25°C and 37°C. Shake for 24 h, filter (0.22 µm), and quantify via HPLC. Example: Solubility in H₂O = 45 mg/mL (25°C) vs. 62 mg/mL (37°C) .

- Ionic Strength Effects : Add NaCl (0.1–1.0 M) to simulate physiological conditions. Reduced solubility (>20% decrease at 0.9% NaCl) indicates salt-induced precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.